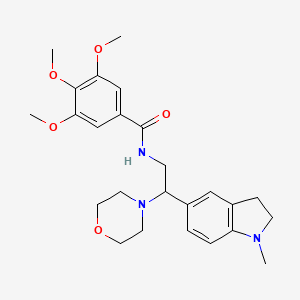

3,4,5-trimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

Description

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O5/c1-27-8-7-18-13-17(5-6-20(18)27)21(28-9-11-33-12-10-28)16-26-25(29)19-14-22(30-2)24(32-4)23(15-19)31-3/h5-6,13-15,21H,7-12,16H2,1-4H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKVIWWXNBJZCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4,5-trimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and mechanisms of action, emphasizing its relevance in cancer treatment and other therapeutic areas.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 3,4,5-trimethoxybenzoic acid derivatives with morpholine and indole derivatives. The general synthetic route includes:

- Formation of the amide bond : Reaction between 3,4,5-trimethoxybenzoic acid and morpholine.

- Indole substitution : Introduction of the indole moiety via nucleophilic substitution.

This method allows for the modification of the compound's structure to optimize its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of related compounds, suggesting potential efficacy for this compound. For instance:

- Cytotoxicity Assays : Compounds with similar structural motifs have been evaluated against various cancer cell lines such as MGC-803 (gastric cancer), MCF-7 (breast cancer), and HepG-2 (hepatoma). Notably, one derivative exhibited an IC50 value of 20.47 μM against MGC-803 cells, indicating significant antiproliferative effects .

- Mechanism of Action : Flow cytometry analysis revealed that certain derivatives induced cell cycle arrest in the G1 phase and promoted apoptosis in cancer cells . This suggests that this compound may operate through similar mechanisms.

Other Biological Activities

In addition to antitumor properties, preliminary data suggest that this compound may exhibit:

- Antimicrobial Activity : Some analogs have shown effectiveness against bacterial strains, indicating potential as an antimicrobial agent.

- Neuroprotective Effects : Compounds with similar morpholino and indole structures have been investigated for neuroprotective activities in models of neurodegeneration.

Case Studies

Several case studies have explored the biological effects of compounds structurally related to this compound:

-

Study on Indole Derivatives :

- A group of indole-based compounds was synthesized and evaluated for their cytotoxic effects on various cancer cell lines.

- Results indicated that modifications in the benzamide structure significantly influenced cytotoxicity and selectivity towards cancer cells.

-

Morpholine Derivatives :

- Morpholine-containing compounds were assessed for their potential as anti-cancer agents.

- The study found that specific substitutions enhanced their activity against breast cancer cells.

Data Summary

| Compound Name | Structure | IC50 (μM) | Target Cell Line | Mechanism |

|---|---|---|---|---|

| Compound A | Structure A | 20.47 | MGC-803 | Apoptosis induction |

| Compound B | Structure B | 43.42 | MCF-7 | G1 phase arrest |

| Compound C | Structure C | 35.45 | HepG-2 | Apoptosis induction |

Q & A

Q. What are the key structural features influencing the bioactivity of this compound, and how are they validated experimentally?

- Methodological Answer: The compound's bioactivity is driven by three critical structural elements:

- Benzamide core : Provides a rigid scaffold for target interactions.

- 3,4,5-Trimethoxy substitution : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., P-glycoprotein inhibition observed in similar benzamides) .

- Morpholinoethyl-indolinyl side chain : Facilitates hydrogen bonding and steric interactions with receptors (validated via X-ray crystallography using SHELX programs for structural determination) .

Experimental validation includes: - Enzyme inhibition assays (e.g., ATPase activity for P-gp inhibition).

- Molecular docking to map binding modes to targets like cyclooxygenase (COX) or histamine receptors .

Q. What synthetic strategies are employed for constructing the benzamide core and optimizing reaction yields?

- Methodological Answer: Synthesis involves:

- Condensation reactions : Coupling 3,4,5-trimethoxybenzoic acid derivatives with amine-containing intermediates (e.g., morpholinoethyl-indolinyl groups) under reflux conditions .

- Nucleophilic substitution : For introducing the morpholinoethyl group, monitored via TLC and HPLC for purity (>95%) .

- Yield optimization : Controlled reaction temperatures (60–80°C) and anhydrous solvents (e.g., DMF or acetonitrile) minimize side products .

Advanced Research Questions

Q. How do researchers resolve contradictions in enzyme inhibition data across different assay systems (e.g., cell-free vs. cell-based assays)?

- Methodological Answer: Contradictions arise due to:

- Membrane permeability differences : Cell-based assays account for transport barriers absent in cell-free systems.

- Off-target effects : Use radiolabeled analogs (e.g., tritiated derivatives) to quantify specific binding vs. nonspecific interactions .

- Cross-validation : Combine enzymatic IC₅₀ values with cellular viability assays (e.g., MTT tests) to confirm target specificity .

Q. What methodological approaches are used to determine the compound’s binding mode to targets like P-glycoprotein or histamine receptors?

- Methodological Answer:

- X-ray crystallography : Resolve high-resolution structures of the compound bound to purified protein targets (e.g., using SHELXL for refinement) .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Kon/Koff) in real time .

- Mutagenesis studies : Identify critical residues in binding pockets (e.g., mutating histidine residues in COX-2 to test affinity loss) .

Q. How can scaffold modifications (e.g., desmethylation or substituent addition) balance solubility and target affinity?

- Methodological Answer:

- Desmethylation : Replace methoxy groups with hydroxyls to improve aqueous solubility (e.g., 4-hydroxy analogs in showed 3-fold higher solubility but reduced P-gp inhibition) .

- Substituent addition : Introduce polar groups (e.g., sulfonamides) to the indolinyl moiety, balancing logP values while maintaining affinity (SAR studies in guided this approach).

- Computational modeling : Predict solubility (via Hansen parameters) and affinity (molecular dynamics simulations) before synthesis .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.